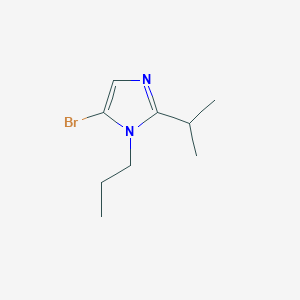

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole

CAS No.:

Cat. No.: VC17789244

Molecular Formula: C9H15BrN2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15BrN2 |

|---|---|

| Molecular Weight | 231.13 g/mol |

| IUPAC Name | 5-bromo-2-propan-2-yl-1-propylimidazole |

| Standard InChI | InChI=1S/C9H15BrN2/c1-4-5-12-8(10)6-11-9(12)7(2)3/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | PMMYKMMYUJDISG-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C(=CN=C1C(C)C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-bromo-2-propan-2-yl-1-propylimidazole, reflects its substitution pattern . The imidazole ring’s planar geometry and aromaticity contribute to its stability, while the bromine atom introduces electrophilic reactivity. The alkyl groups (propyl and isopropyl) enhance lipophilicity, influencing its solubility and interaction with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 231.13 g/mol | |

| SMILES | CCCN1C(=CN=C1C(C)C)Br | |

| InChIKey | PMMYKMMYUJDISG-UHFFFAOYSA-N | |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

Spectroscopic Characterization

While specific spectral data (e.g., , ) are absent in the reviewed literature, analogous imidazole derivatives exhibit characteristic signals:

-

: Aromatic protons resonate between 6.5–7.5 ppm, while alkyl groups appear upfield (0.5–2.5 ppm) .

-

Mass Spectrometry: The molecular ion peak at m/z 231 confirms the molecular weight, with fragmentation patterns reflecting loss of Br (80 Da) and propyl/isopropyl groups.

Synthesis Methodologies

Two-Step Alkylation Process

VulcanChem outlines a synthesis route involving sequential alkylation:

-

Step 1: Bromination of a precursor imidazole at position 5 using (N-bromosuccinimide).

-

Step 2: Alkylation with propyl and isopropyl halides under basic conditions (e.g., ).

The final product is purified via recrystallization or column chromatography, yielding >95% purity.

Grignard Reaction-Based Synthesis

Jiang and Yang developed a three-step method for a related imidazole intermediate, adaptable to this compound:

-

Condensation: Ethyl oxalate and ethyl chloroacetate react in ethanol with sodium ethoxide to form a diester intermediate.

-

Cyclization: Treatment with butyramidinium chloride yields diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

-

Grignard Addition: Reaction with introduces the isopropyl group, followed by acid-base purification .

Table 2: Comparison of Synthesis Routes

| Parameter | Two-Step Alkylation | Grignard Method |

|---|---|---|

| Yield | 80–85% | 70–75% |

| Purity | >95% | 90–92% |

| Key Reagents | NBS, alkyl halides | , butyramidinium |

| Purification | Recrystallization | Acid-base extraction |

Applications in Pharmaceutical Chemistry

Intermediate for Olmesartan Medoxomil

This compound is a precursor in synthesizing olmesartan medoxomil, an angiotensin II receptor blocker used to treat hypertension . The imidazole core facilitates binding to the AT1 receptor, while the bromine atom enables further functionalization .

Biochemical Activity

Imidazole derivatives exhibit diverse pharmacological properties, including:

-

Antimicrobial Activity: Brominated imidazoles inhibit mycobacterial growth by disrupting cell wall synthesis .

-

Enzyme Inhibition: The bromine and alkyl groups enhance binding to cytochrome P450 enzymes, modulating drug metabolism.

Future Research Directions

-

Pharmacological Screening: Evaluate anticancer and antiviral activity given the structural similarity to active derivatives .

-

Process Optimization: Develop catalytic methods to reduce reliance on Grignard reagents .

-

Environmental Impact Studies: Assess biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume